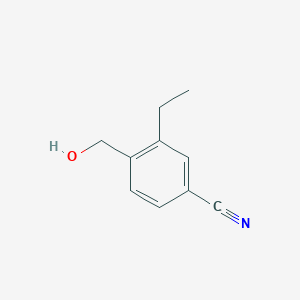

3-Ethyl-4-(hydroxymethyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-4-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-9-5-8(6-11)3-4-10(9)7-12/h3-5,12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNJZBSPUZABSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648121 | |

| Record name | 3-Ethyl-4-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202522-03-0 | |

| Record name | 3-Ethyl-4-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"3-Ethyl-4-(hydroxymethyl)benzonitrile" chemical structure

An In-depth Technical Guide to 3-Ethyl-4-(hydroxymethyl)benzonitrile: Synthesis, Characterization, and Applications

Introduction and Strategic Importance

Substituted benzonitriles are a cornerstone of modern chemical synthesis, serving as pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The nitrile moiety is a versatile functional group, capable of being transformed into amines, amides, and carboxylic acids, while also influencing the electronic properties and metabolic stability of a molecule. The compound 3-Ethyl-4-(hydroxymethyl)benzonitrile, in particular, represents a strategically important bifunctional building block. It combines the synthetic versatility of the benzonitrile core with a reactive hydroxymethyl group, offering orthogonal chemical handles for the construction of complex molecular architectures.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of 3-Ethyl-4-(hydroxymethyl)benzonitrile, detailing a robust synthetic pathway, thorough analytical validation protocols, and an exploration of its potential applications as a versatile chemical intermediate.

Physicochemical Properties

The fundamental properties of 3-Ethyl-4-(hydroxymethyl)benzonitrile are summarized below. It is noteworthy that while core identifiers are established, extensive physical property data such as melting and boiling points are not widely reported in public databases, which is common for specialized research chemicals.[2]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO | [2] |

| Molecular Weight | 161.203 g/mol | [2] |

| IUPAC Name | 3-ethyl-4-(hydroxymethyl)benzonitrile | [2] |

| SMILES | CCC1=CC(=CC=C1CO)C#N | [2] |

| InChIKey | WSNJZBSPUZABSU-UHFFFAOYAM | [2] |

| CAS Number | Not available | [2] |

| Predicted Form | Solid | Analogous to |

Retrosynthetic Analysis and Synthesis Pathway

A logical and efficient synthesis of 3-Ethyl-4-(hydroxymethyl)benzonitrile begins with a readily available substituted toluene derivative. The most field-proven approach involves the selective functionalization of the benzylic methyl group of a precursor, 3-ethyl-4-methylbenzonitrile. This two-step pathway leverages a classic free-radical bromination followed by a standard nucleophilic substitution.

Causality of Pathway Selection:

-

Starting Material Accessibility: 3-ethyl-4-methylbenzonitrile serves as a logical and accessible starting point.

-

Reaction Selectivity: The benzylic position is uniquely activated towards free-radical halogenation over aromatic ring substitution, allowing for precise functionalization. The Wohl-Ziegler reaction, using N-Bromosuccinimide (NBS), is the archetypal method for achieving this selectivity.[3]

-

Proven Transformation: The subsequent hydrolysis of the resulting benzyl bromide to a benzyl alcohol is a high-yielding and reliable nucleophilic substitution reaction.[1][4]

The overall transformation is depicted below:

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of 3-Ethyl-4-(hydroxymethyl)benzonitrile. These represent self-validating systems where reaction progress and product purity can be rigorously monitored.

Protocol 1: Synthesis of 4-(Bromomethyl)-3-ethylbenzonitrile

This procedure is based on the well-established Wohl-Ziegler bromination for the selective bromination of benzylic positions.[3][5]

-

Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-ethyl-4-methylbenzonitrile (1.0 eq.).

-

Reagent Addition: Add a suitable solvent such as carbon tetrachloride (CCl₄) or a safer alternative like 1,2-dichlorobenzene.[3] Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN, 0.05 eq.).

-

Reaction Execution: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-8 hours).

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the solid succinimide and wash it with a small amount of cold solvent.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude 4-(bromomethyl)-3-ethylbenzonitrile, often an oil or low-melting solid, can be used directly in the next step or purified by flash chromatography if necessary.

-

Protocol 2: Synthesis of 3-Ethyl-4-(hydroxymethyl)benzonitrile

This protocol describes the hydrolysis of the benzylic bromide via an Sₙ2 or Sₙ1 type mechanism.[1][4]

-

Reactor Setup: To a round-bottom flask, dissolve the crude 4-(bromomethyl)-3-ethylbenzonitrile (1.0 eq.) from the previous step in a suitable solvent mixture such as acetone/water or THF/water.

-

Reagent Addition: Add an aqueous solution of a mild base, such as sodium carbonate (Na₂CO₃, 1.5 eq.) or potassium hydroxide (KOH, 1.5 eq.).

-

Reaction Execution: Heat the biphasic mixture to 50-70 °C and stir vigorously for 2-4 hours. Monitor the disappearance of the starting bromide by TLC.

-

Work-up and Purification:

-

Cool the reaction to room temperature and remove the organic solvent (acetone or THF) via rotary evaporation.

-

The remaining aqueous mixture is then extracted three times with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography on silica gel to obtain the pure 3-Ethyl-4-(hydroxymethyl)benzonitrile.

-

Analytical Validation and Spectroscopic Profile

Confirming the identity and purity of the final compound is critical. A combination of spectroscopic methods provides a comprehensive and self-validating analytical workflow.

Caption: Workflow for the analytical validation of the final product.

Expected Spectroscopic Data

The following table summarizes the predicted spectroscopic data for 3-Ethyl-4-(hydroxymethyl)benzonitrile, based on established chemical shift and frequency ranges for its constituent functional groups.[6][7][8]

| Technique | Feature | Expected Observation | Rationale |

| ¹H NMR | Aromatic Protons | δ 7.4-7.6 ppm (3H, m) | Protons on the substituted benzene ring. |

| Benzylic Protons | δ ~4.7 ppm (2H, s) | -CH₂-OH group, singlet as no adjacent protons. | |

| Ethyl Protons (CH₂) | δ ~2.7 ppm (2H, q) | -CH₂-CH₃ group, quartet due to coupling with CH₃. | |

| Ethyl Protons (CH₃) | δ ~1.2 ppm (3H, t) | -CH₂-CH₃ group, triplet due to coupling with CH₂. | |

| ¹³C NMR | Nitrile Carbon | δ ~118 ppm | Characteristic shift for a C≡N group. |

| Aromatic Carbons | δ 125-145 ppm | Multiple signals for the carbons of the benzene ring. | |

| Benzylic Carbon | δ ~64 ppm | Carbon of the -CH₂-OH group. | |

| Ethyl Carbons | δ ~25 ppm (-CH₂-), ~15 ppm (-CH₃) | Aliphatic carbons of the ethyl group. | |

| FT-IR | O-H Stretch | 3200-3500 cm⁻¹ (broad, strong) | Hydrogen-bonded hydroxyl group of the alcohol.[8] |

| C-H Stretch (Aromatic) | 3000-3100 cm⁻¹ (medium) | C-H bonds on the benzene ring. | |

| C-H Stretch (Aliphatic) | 2850-2970 cm⁻¹ (medium) | C-H bonds of the ethyl and hydroxymethyl groups. | |

| C≡N Stretch | 2220-2230 cm⁻¹ (sharp, medium) | Characteristic nitrile group absorption.[6][7] | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 161.1 | Corresponding to the molecular formula C₁₀H₁₁NO. |

Applications in Drug Discovery and Materials Science

The true value of 3-Ethyl-4-(hydroxymethyl)benzonitrile lies in its potential as a versatile synthetic intermediate. The presence of two distinct and reactive functional groups allows for a wide range of subsequent chemical modifications. Benzonitrile derivatives are key scaffolds in many biologically active molecules and are used in synthesizing drugs for a wide array of diseases.[9]

Key Chemical Transformations:

-

Nitrile Group:

-

Reduction: Can be reduced to a primary amine (-CH₂NH₂) using reducing agents like LiAlH₄ or catalytic hydrogenation, providing a key linker for amidation.

-

Hydrolysis: Can be hydrolyzed under acidic or basic conditions to a carboxylic acid (-COOH), a critical functional group for forming amides, esters, and serving as a pharmacophore.

-

-

Hydroxymethyl Group:

-

Oxidation: Can be selectively oxidized to an aldehyde (-CHO) using mild oxidants (e.g., PCC) or to a carboxylic acid (-COOH) using stronger oxidants (e.g., KMnO₄).

-

Substitution/Derivatization: The alcohol can be converted to an ether or ester, or replaced with a halogen to enable further cross-coupling reactions.

-

These potential transformations highlight the molecule's role as a scaffold for building chemical libraries and developing novel compounds.

Caption: Potential synthetic transformations of the core molecule.

References

-

3-ethyl-4-methylol-benzonitrile - C10H11NO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

-

3-Fluoro-4-hydroxymethylbenzonitrile | C8H6FNO | CID 11480543 - PubChem. National Center for Biotechnology Information. [Link]

-

CID 139242964 | C9H8N - PubChem. National Center for Biotechnology Information. [Link]

-

FTIR spectra of corresponding products for each alcohol: (a)... | Download Scientific Diagram. ResearchGate. [Link]

- Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents.

-

Synthesis of 3-methoxy-4-methylbenzonitrile - PrepChem.com. PrepChem. [Link]

-

Benzyl alcohol - NIST WebBook. National Institute of Standards and Technology. [Link]

-

N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. ACS Publications. [Link]

-

Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Oriental Journal of Chemistry. [Link]

-

Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Royal Society of Chemistry. [Link]

-

SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences. [Link]

-

(PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. ResearchGate. [Link]

-

Give reagents (inorganic or organic), needed to convert benzyl bromide into benzyl alcohol. Filo. [Link]

-

Multi-bromination of 1,8-dihydroxy-9-anthrone, important intermediates in the synthesis of antipsoriatic drugs. Connect Journals. [Link]

-

Ritter reaction of benzyl alcohols with nitriles a | Download Table. ResearchGate. [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

-

Convert benzyl bromide to benzyl alcohol. Filo. [Link]

- Hydrolysis of benzyl chloride to benzyl alcohol - Google Patents.

-

Reaction scheme of the benzylic bromination of toluene in acetonitrile using N-bromosuccinimide. ResearchGate. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. Scientific & Academic Publishing. [Link]

-

Supporting information for. Royal Society of Chemistry. [Link]

-

IR Spectrum of Benzyl Alcohol(?) : r/chemhelp. Reddit. [Link]

-

Quick and partial report on benzyl bromide synthesis. Sciencemadness Discussion Board. [Link]

-

Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

Sources

- 1. Give reagents (inorganic or organic), needed to convert benzyl bromide into benzyl alcohol [allen.in]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. Convert benzyl bromide to benzyl alcohol. | Filo [askfilo.com]

- 5. 4-Cyanobenzyl bromide | 17201-43-3 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. prepchem.com [prepchem.com]

Section 1: Compound Identification and Physicochemical Profile

An In-depth Technical Guide to the Safe Handling of 3-Ethyl-4-(hydroxymethyl)benzonitrile

For the attention of Researchers, Scientists, and Drug Development Professionals, this document provides a detailed technical framework for the safe handling, storage, and emergency management of the compound 3-Ethyl-4-(hydroxymethyl)benzonitrile. As a Senior Application Scientist, the following guide is structured to provide not just procedural steps, but the scientific rationale underpinning them, ensuring a culture of safety and self-validation in the laboratory.

3-Ethyl-4-(hydroxymethyl)benzonitrile is a substituted aromatic nitrile, a class of compounds frequently utilized as intermediates in organic synthesis, particularly in the field of medicinal chemistry.[1] Its structure incorporates a reactive nitrile group, a hydroxymethyl group amenable to further functionalization, and an ethyl group on a benzene core.

Molecular Structure:

Caption: Chemical structure of 3-Ethyl-4-(hydroxymethyl)benzonitrile.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO | [2] |

| Molecular Weight | 161.203 g/mol | [2] |

| CAS Number | Not Available | [2] |

| Physical Properties | Data such as melting point, boiling point, and density are not readily available in published literature.[2] The compound is expected to be a solid at room temperature, similar to related benzonitrile derivatives. |

Expert Insight: The lack of comprehensive, publicly available physicochemical data for this specific compound necessitates a conservative approach to its handling. Its structural similarity to other benzonitriles used in synthesis suggests it is likely a solid with limited water solubility.

Section 2: The Benzonitrile Core: A Foundation for Hazard Assessment

While a specific Safety Data Sheet (SDS) for 3-Ethyl-4-(hydroxymethyl)benzonitrile is not available, a robust safety protocol can be developed by analyzing the hazards associated with its core structure and closely related analogues.

General Benzonitrile Hazards: Benzonitriles as a class must be handled with caution. The primary toxicological concern stems from the nitrile (-C≡N) group. While generally stable, nitriles can, under certain conditions (e.g., harsh acidic hydrolysis or metabolism), release hydrogen cyanide.[3] High-level exposure to simpler benzonitriles can lead to symptoms ranging from dizziness and headache to convulsions, coma, and death.[4][5]

Hazards of Substituted Hydroxymethylbenzonitriles: SDSs for structurally similar compounds provide a more direct, albeit extrapolated, hazard profile. For instance, 4-hydroxybenzonitrile is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3] Similarly, 3-Fluoro-4-hydroxybenzonitrile is noted as causing skin and eye irritation.[6]

Therefore, it is prudent to assume 3-Ethyl-4-(hydroxymethyl)benzonitrile presents the following primary risks:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled, based on general classifications for similar nitriles.[7]

-

Skin Irritation: Expected to cause skin irritation upon direct contact.[3][6]

-

Serious Eye Damage/Irritation: Expected to cause serious eye irritation or damage.[3]

-

Respiratory Irritation: Inhalation of dust or powder may cause respiratory tract irritation.[3]

Toxicological Summary: To the best of our knowledge, the specific chemical, physical, and toxicological properties of 3-Ethyl-4-(hydroxymethyl)benzonitrile have not been thoroughly investigated.[3] No component of similar products is listed as a carcinogen by IARC, NTP, or OSHA.[3] The primary mechanism of severe toxicity for nitriles is the potential blockade of cellular respiration due to the release of hydrocyanic acid.[3]

Section 3: Risk Mitigation Framework: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to risk mitigation is essential, starting with engineering controls and supplemented by rigorous adherence to PPE protocols.

1. Engineering Controls:

-

Ventilation: All manipulations of solid 3-Ethyl-4-(hydroxymethyl)benzonitrile and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates and vapors.[8] The system should provide adequate exhaust ventilation where dust may be formed.[8]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.

2. Personal Protective Equipment (PPE): The selection of PPE is directly informed by the anticipated hazards of skin/eye irritation and potential absorption.

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile rubber gloves. | Provides a barrier against skin contact and absorption.[3] Contaminated gloves must be removed and disposed of properly. |

| Eye/Face Protection | Chemical safety goggles with side-shields or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[3] |

| Skin and Body Protection | A flame-retardant lab coat and closed-toe shoes. | Prevents accidental skin contact. |

| Respiratory Protection | Not required if work is performed within a certified fume hood. For situations where a fume hood is not available (e.g., spill cleanup), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary. | Ensures protection against inhalation hazards.[3] |

Section 4: Standard Operating Protocol for Safe Handling

This protocol outlines a self-validating workflow for handling 3-Ethyl-4-(hydroxymethyl)benzonitrile, from retrieval to use in solution.

Caption: Safe handling workflow for 3-Ethyl-4-(hydroxymethyl)benzonitrile.

Step-by-Step Methodology:

-

Preparation:

-

Don all required PPE as specified in Section 3.

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Prepare all necessary equipment (spatulas, weigh boats, glassware, solvent) and place it inside the fume hood.

-

-

Weighing the Compound:

-

Retrieve the container from its designated storage location.

-

Inside the fume hood, carefully open the container.

-

Using a clean spatula, transfer the desired amount of solid to a weigh boat or directly into the reaction vessel. Avoid creating dust.[8]

-

Securely close the primary container and wipe it down with a damp cloth before removing it from the fume hood.

-

-

Preparing a Solution:

-

Place the reaction vessel containing the weighed solid on a stir plate within the fume hood.

-

Slowly add the desired solvent to the vessel while stirring to facilitate dissolution and prevent splashing.

-

-

Post-Handling:

-

Once the reagent is in solution and the primary container is sealed, the risk of airborne particulate exposure is significantly reduced. Standard safe handling of chemical solutions should be followed.

-

Decontaminate any equipment used (spatulas, weigh boats) with an appropriate solvent.

-

Wipe down the work surface inside the fume hood.

-

Dispose of all contaminated disposables (gloves, weigh boats, wipes) in a designated hazardous waste container.[3]

-

Section 5: Emergency Response Protocols

Rapid and correct response to an exposure is critical.

-

Inhalation: If inhaled, immediately move the person to fresh air.[3] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4]

-

Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.[3]

-

Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[3] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.

-

Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste.[8] Do not let the product enter drains.[8]

Section 6: Storage and Disposal

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep it away from incompatible materials such as strong oxidizing agents, as violent reactions are possible.[3] The storage area should be locked up.[3]

Disposal: All waste material must be disposed of in accordance with federal, state, and local regulations.[3] Dispose of the chemical and its container at an approved waste disposal plant.[3] Do not dispose of it with regular trash or pour it into the sewer system.

Section 7: Context in Drug Discovery and Development

The nitrile group is a key pharmacophore in modern medicinal chemistry. It is utilized to modulate physicochemical properties, improve metabolic stability, and form critical binding interactions with protein targets through hydrogen bonds, polar interactions, or covalent bonds.[1] As a versatile building block, 3-Ethyl-4-(hydroxymethyl)benzonitrile provides synthetic chemists with multiple reactive sites to construct more complex molecules for structure-activity relationship (SAR) studies, which are fundamental to the drug discovery process.[9] Its safe handling is therefore a prerequisite for leveraging its potential in developing novel therapeutics.

References

-

Cole-Parmer, "Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade," [Online]. Available: [Link]

-

National Industrial Chemicals Notification and Assessment Scheme, "Benzonitrile: Human health tier II assessment," (Mar. 8, 2019). [Online]. Available: [Link]

-

NJ Department of Health, "Hazard Summary: Benzonitrile," [Online]. Available: [Link]

-

PubChem, "3-Fluoro-4-hydroxymethylbenzonitrile," [Online]. Available: [Link]

-

ACS Publications, "Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials | Organic Process Research & Development," (Jan. 1, 2026). [Online]. Available: [Link]

-

Angene Chemical, "Safety Data Sheet for 2-(4-Hydroxyphenyl)benzonitrile," (Jan. 4, 2026). [Online]. Available: [Link]

-

ChemSynthesis, "3-ethyl-4-methylol-benzonitrile - C10H11NO," (May 20, 2025). [Online]. Available: [Link]

-

RSC Publishing, "Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies," (Aug. 10, 2021). [Online]. Available: [Link]

-

SIOC Journals, "Application of Nitrile in Drug Design," [Online]. Available: [Link]

- Google Patents, "CN107118128A - The preparation method of 3,4 dihydroxybenzonitriles," [Online].

-

ACS Publications, "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore | Journal of Medicinal Chemistry," [Online]. Available: [Link]

-

ResearchGate, "Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile...," [Online]. Available: [Link]

-

ChemBeq, "The Science Behind Benzonitrile: Chemical Properties and Reactivity Explained," (Jan. 28, 2026). [Online]. Available: [Link]

Sources

- 1. Application of Nitrile in Drug Design [sioc-journal.cn]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. nj.gov [nj.gov]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. angenechemical.com [angenechemical.com]

- 9. 3-(Hydroxymethyl)-4-nitrobenzonitrile|90178-81-7 [benchchem.com]

"3-Ethyl-4-(hydroxymethyl)benzonitrile" literature review

Technical Guide: 3-Ethyl-4-(hydroxymethyl)benzonitrile A Critical Intermediate in the Synthesis of S1P Receptor Modulators

Executive Summary

3-Ethyl-4-(hydroxymethyl)benzonitrile (CAS 202522-03-0) is a specialized benzylic alcohol derivative serving as a structural scaffold in the synthesis of next-generation sphingosine-1-phosphate (S1P) receptor modulators, most notably Siponimod (Mayzent) . Its chemical architecture—featuring a para-positioned nitrile and hydroxymethyl group flanked by a sterically significant ethyl chain—provides the necessary "hinge" geometry required for high-affinity binding to the S1P1 and S1P5 receptors. This guide details the synthesis, characterization, and downstream application of this compound, emphasizing process scalability and impurity control.

Chemical Profile & Identification

| Property | Specification |

| IUPAC Name | 3-Ethyl-4-(hydroxymethyl)benzonitrile |

| CAS Registry Number | 202522-03-0 |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| SMILES | CCC1=C(CO)C=CC(=C1)C#N |

| Appearance | Viscous oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in Ethanol, THF, DCM, Ethyl Acetate; Insoluble in Water |

| Key Functional Groups | Nitrile (Electrophilic, precursor to ketone/amidine), Primary Alcohol (Nucleophilic, leaving group precursor) |

Synthetic Pathways & Process Chemistry

The industrial preparation of 3-Ethyl-4-(hydroxymethyl)benzonitrile typically follows a reductive pathway from its aldehyde precursor. This approach minimizes over-reduction and preserves the sensitive nitrile functionality.

Primary Synthesis: Selective Reduction of 3-Ethyl-4-formylbenzonitrile

This protocol utilizes Sodium Borohydride (NaBH₄) for the chemoselective reduction of the aldehyde in the presence of a nitrile.

-

Precursor: 3-Ethyl-4-formylbenzonitrile (CAS 202522-04-1).[1][2]

-

Reagents: NaBH₄ (0.5 - 1.0 equiv), Ethanol (solvent).

Experimental Protocol:

-

Charge: Dissolve 3-ethyl-4-formylbenzonitrile (1.0 equiv) in absolute Ethanol (10 volumes) in a reactor inerted with Nitrogen.

-

Cool: Lower the temperature to 0–5°C to suppress side reactions (e.g., nitrile reduction or hydrolysis).

-

Addition: Slowly add NaBH₄ (0.5 equiv) portion-wise over 30 minutes. Note: Exothermic hydrogen evolution occurs.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to 20°C. Monitor via TLC or HPLC (Target: <0.5% residual aldehyde).

-

Quench: Carefully add 5% Citric Acid solution or dilute HCl to pH 6. Avoid strong acids to prevent nitrile hydrolysis.

-

Workup: Remove ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: If necessary, purify via silica gel chromatography (Hexane/EtOAc gradient).

Process Insight: The use of Ethanol/NaBH₄ is superior to Lithium Aluminum Hydride (LiAH) because LiAH would indiscriminately reduce the nitrile to a primary amine (benzylamine), destroying the core scaffold.

Upstream Synthesis: The "Vinyl Hydrogenation" Route

To generate the formyl precursor (3-ethyl-4-formylbenzonitrile), a robust method involves the hydrogenation of a vinyl group, preserving the aldehyde.

-

Conditions: H₂ atmosphere, Ethanol, Room Temperature.

Figure 1: Step-wise synthesis from vinyl precursor to target alcohol, highlighting chemoselectivity.

Downstream Application: The Siponimod Transformation

The utility of 3-Ethyl-4-(hydroxymethyl)benzonitrile lies in its conversion to the Siponimod pharmacophore. This involves two critical transformations:

-

Grignard Addition: Converting the nitrile to a methyl ketone.

-

Coupling: Using the hydroxymethyl group to attach the azetidine "head" group.

Protocol: Grignard Conversion to Methyl Ketone

This reaction transforms the nitrile into an acetyl group, a rare example where the nitrile is the reactive electrophile in the presence of a free hydroxyl group (which consumes 1 equivalent of Grignard reagent as an alkoxide).

-

Protection (In situ): Dissolve 3-Ethyl-4-(hydroxymethyl)benzonitrile in dry THF.

-

Grignard Addition: Add Methyl Magnesium Bromide (MeMgBr, 3.0 M in ether) (3.5 equiv).

-

Equiv 1: Deprotonates the -OH to -OMgBr.

-

Equiv 2: Attacks the Nitrile (-CN) to form the Imine magnesium salt.

-

Equiv 3: Excess to drive completion.

-

-

Reflux: Heat to reflux overnight to overcome steric hindrance from the ortho-ethyl group.

-

Hydrolysis: Cool and treat with concentrated HCl. The acidic hydrolysis converts the intermediate metallo-imine into the ketone: 1-[3-ethyl-4-(hydroxymethyl)phenyl]ethanone .

Figure 2: Transformation of the target nitrile into the Siponimod core structure via Grignard chemistry.

Analytical Characterization

To validate the integrity of 3-Ethyl-4-(hydroxymethyl)benzonitrile, the following spectral signatures must be confirmed:

| Method | Expected Signal / Observation |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.5–7.2 ppm: Aromatic protons (3H, m).δ 4.75 ppm: Singlet (2H) for –CH ₂OH (Benzylic).δ 2.70 ppm: Quartet (2H) for Ar–CH ₂CH₃.δ 1.25 ppm: Triplet (3H) for Ar–CH₂CH ₃. |

| IR Spectroscopy | 2225 cm⁻¹: Sharp, strong band (Nitrile C≡N stretch).3300–3400 cm⁻¹: Broad band (O-H stretch). |

| Mass Spectrometry | m/z 161.2 [M]+ or 144 [M-OH]+ (Loss of hydroxyl is common in benzylic alcohols). |

Safety & Handling (E-E-A-T)

-

Nitrile Hazard: While less toxic than simple aliphatic nitriles, this compound should be treated as a potential cyanide release agent under strong metabolic or chemical oxidation.

-

Reactivity: Avoid contact with strong oxidizing agents (converts alcohol to aldehyde/acid) and strong acids (hydrolyzes nitrile to amide/acid).

-

Storage: Store at 2–8°C under Argon. The benzylic alcohol is prone to auto-oxidation to the aldehyde upon prolonged exposure to air.

References

-

Vertex AI Search . Patent Analysis: Immunosuppressant compounds and compositions. (2005). US Patent 2005/0014728A1. Link

-

ChemShuttle . Product Catalog: 3-ethyl-4-formylbenzonitrile (CAS 202522-04-1).[1][2] Link

-

GuideChem . Chemical Properties: 3-Ethyl-4-(hydroxymethyl)benzonitrile (CAS 202522-03-0).[6] Link

-

Google Patents . Substituted-4-aryl-1,4-dihydro-1,6-naphthyridinamides and use thereof (US8436180B2). (2013). Link

Sources

- 1. 3-ethyl-4-formylbenzonitrile; CAS No.: 202522-04-1 [chemshuttle.com]

- 2. Page loading... [guidechem.com]

- 3. EP2132206B1 - Substituted 4-aryl-1,4-dihydro-1,6-naphthyridinamides and use thereof - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US8436180B2 - Substituted-4-aryl-1,4-dihydro-1,6-naphthyridinamides and use thereof - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

Methodological & Application

Application Notes and Protocols: Selective Oxidation of the Hydroxymethyl Group in 3-Ethyl-4-(hydroxymethyl)benzonitrile

Introduction: Strategic Importance in Medicinal Chemistry and Materials Science

The selective oxidation of the hydroxymethyl group in 3-Ethyl-4-(hydroxymethyl)benzonitrile is a critical transformation in the synthesis of advanced intermediates for drug discovery and functional materials. The resulting aldehyde, 3-Ethyl-4-formylbenzonitrile, and carboxylic acid, 3-Ethyl-4-cyanobenzoic acid, are valuable building blocks. The aldehyde serves as a precursor for the introduction of complex molecular fragments through reactions such as reductive amination, Wittig reactions, and aldol condensations. The carboxylic acid is a key component in the formation of amides, esters, and other derivatives with diverse applications. The challenge in this oxidation lies in achieving high selectivity for the hydroxymethyl group while preserving the electronically sensitive nitrile and the aliphatic ethyl functionalities. This guide provides a comprehensive overview of robust and scalable methods for this transformation, detailing the underlying chemical principles and offering field-tested protocols.

Choosing the Right Oxidizing Agent: A Comparative Analysis

The selection of an appropriate oxidizing agent is paramount to the success of this transformation. Several reagents are available for the oxidation of primary benzylic alcohols, each with its own set of advantages and limitations. The key is to employ a method that is mild enough to avoid over-oxidation to the carboxylic acid (when the aldehyde is the desired product) and to prevent unwanted side reactions with the nitrile or ethyl group.

| Oxidizing Agent/Method | Target Product | Key Advantages | Key Considerations |

| Pyridinium Chlorochromate (PCC) | Aldehyde | Reliable, high yields, relatively simple workup.[1][2][3] | Chromium-based reagent (toxicity concerns), requires anhydrous conditions.[4] |

| Swern Oxidation | Aldehyde | Mild conditions, excellent for sensitive substrates, avoids heavy metals.[5][6] | Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide byproduct.[6][7] |

| Dess-Martin Periodinane (DMP) | Aldehyde | Mild, room temperature reaction, broad functional group tolerance, easy workup.[8][9][10] | Reagent can be shock-sensitive and is moisture-sensitive.[11] |

| TEMPO-mediated Oxidation | Aldehyde/Carboxylic Acid | Catalytic, environmentally friendly (uses bleach or other co-oxidants), highly selective.[12][13] | Can be slower than stoichiometric methods, optimization of co-oxidant and catalyst loading may be required. |

Reaction Workflows and Mechanisms

Oxidation to 3-Ethyl-4-formylbenzonitrile (Aldehyde)

The selective oxidation to the aldehyde is a common objective. The following diagram illustrates the general workflow for this transformation.

Caption: General workflow for the selective oxidation to the aldehyde.

PCC is a popular reagent for the oxidation of primary alcohols to aldehydes due to its reliability and the fact that it typically does not over-oxidize to the carboxylic acid in the absence of water.[1][3][4] The reaction proceeds through the formation of a chromate ester, followed by an elimination step.[14]

Caption: Simplified mechanism of PCC oxidation.

Oxidation to 3-Ethyl-4-cyanobenzoic acid (Carboxylic Acid)

For the synthesis of the carboxylic acid, a two-step, one-pot approach is often employed, where the initially formed aldehyde is further oxidized in situ. Alternatively, stronger oxidizing agents can be used, though this requires careful control to avoid unwanted side reactions. A reliable method involves the use of a TEMPO-catalyzed oxidation with a suitable co-oxidant.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Selective Oxidation to 3-Ethyl-4-formylbenzonitrile using Dess-Martin Periodinane (DMP)

This protocol is favored for its mild reaction conditions and straightforward workup.[9][10]

Materials:

-

3-Ethyl-4-(hydroxymethyl)benzonitrile

-

Dess-Martin Periodinane (DMP)[15]

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a stirred solution of 3-Ethyl-4-(hydroxymethyl)benzonitrile (1.0 eq) in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, dilute the reaction mixture with DCM.

-

Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 3-Ethyl-4-formylbenzonitrile.

Protocol 2: Selective Oxidation to 3-Ethyl-4-formylbenzonitrile using Swern Oxidation

This method is ideal for sensitive substrates due to its very mild conditions.[5][6]

Materials:

-

Dimethyl sulfoxide (DMSO)

-

Oxalyl chloride

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA)

-

3-Ethyl-4-(hydroxymethyl)benzonitrile

Procedure:

-

To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -60 °C. Stir for 15 minutes.

-

Add a solution of 3-Ethyl-4-(hydroxymethyl)benzonitrile (1.0 eq) in anhydrous DCM dropwise, again maintaining the temperature below -60 °C. Stir for 30 minutes.

-

Add triethylamine (5.0 eq) dropwise, and stir the reaction mixture at -78 °C for 30 minutes.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water.

-

Separate the organic layer and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 3: One-Pot Oxidation to 3-Ethyl-4-cyanobenzoic acid via TEMPO-Catalyzed Oxidation

This protocol offers a "greener" alternative for the synthesis of the carboxylic acid.[12][13]

Materials:

-

3-Ethyl-4-(hydroxymethyl)benzonitrile

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

-

Sodium hypochlorite (NaOCl, commercial bleach)

-

Sodium chlorite (NaClO₂)

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

Acetonitrile

-

tert-Butanol

-

Water

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve 3-Ethyl-4-(hydroxymethyl)benzonitrile (1.0 eq) in a mixture of acetonitrile and tert-butanol.

-

Add TEMPO (0.05 eq) to the solution.

-

In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (0.5 eq) in water.

-

Cool both solutions to 0 °C.

-

To the solution of the alcohol and TEMPO, add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate.

-

Add a solution of sodium hypochlorite (0.1 eq, diluted commercial bleach) dropwise to initiate the reaction. An exotherm and a color change to orange/red may be observed.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate.

-

Adjust the pH of the aqueous layer to ~2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-Ethyl-4-cyanobenzoic acid. Further purification can be achieved by recrystallization.

Conclusion

The selective oxidation of 3-Ethyl-4-(hydroxymethyl)benzonitrile to its corresponding aldehyde or carboxylic acid is a readily achievable transformation with the appropriate choice of reagents and reaction conditions. The protocols outlined in this application note provide reliable and scalable methods for researchers in drug development and materials science. Careful consideration of the specific requirements of the synthetic route, including functional group compatibility, desired scale, and environmental impact, will guide the selection of the optimal oxidation strategy.

References

-

Organic Chemistry Tutor. Oxidation of Alcohols with PCC. Available at: [Link]

-

Chemistry Hall. The Swern Oxidation: Mechanism and Features. (2021-03-31). Available at: [Link]

-

Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. Available at: [Link]

-

Oreate AI Blog. The Role of PCC in Oxidizing Primary Alcohols. (2025-12-30). Available at: [Link]

-

Chemistry Steps. Swern Oxidation Mechanism. Available at: [Link]

-

Organic Chemistry Portal. Carboxylic acid synthesis by oxidation of benzylic positions. Available at: [Link]

-

Organic Syntheses. Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. (2020-10-13). Available at: [Link]

-

Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. Available at: [Link]

-

Master Organic Chemistry. Reagent Friday: PCC (Pyridinium Chlorochromate). (2011-09-09). Available at: [Link]

-

ResearchGate. Selective oxidation of primary benzylic alcohols to aldehydes using NaNO3 under ball milling. Available at: [Link]

-

Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Available at: [Link]

-

Scribd. Benzaldehyde To Benzonitrile. Available at: [Link]

-

TEMPO-Mediated Oxidations. Available at: [Link]

-

Chemistry Steps. PCC Oxidation Mechanism. Available at: [Link]

-

YouTube. Preparation of Benzonitriles, Part 3: By Ammoxidation. (2022-08-13). Available at: [Link]

-

Organic Chemistry Portal. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. Available at: [Link]

-

Wikipedia. Dess–Martin oxidation. Available at: [Link]

-

Synthesis of Dess-Martin-Periodinane. Available at: [Link]

-

ACS Publications. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. (2023-03-29). Available at: [Link]

- Google Patents. Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide.

-

Organic Chemistry Portal. Carboxylic acid synthesis by oxidative cleavages or rearrangements. Available at: [Link]

-

Chemistry LibreTexts. Oxidation by PCC (pyridinium chlorochromate). (2023-01-22). Available at: [Link]

-

MSU chemistry. Swern Oxidation Proceedure. Available at: [Link]

-

National Institutes of Health. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. (2024-06-22). Available at: [Link]

-

ResearchGate. Mechanism for TEMPO‐mediated alcohol oxidation in basic conditions and.... Available at: [Link]

-

Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. Available at: [Link]

-

ACS Publications. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes | Organic Process Research & Development. (2023-09-07). Available at: [Link]

-

Semantic Scholar. Selective oxidation of primary benzylic alcohols to aldehydes using NaNO under ball milling. Available at: [Link]

-

National Institutes of Health. Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. Available at: [Link]

-

Royal Society of Chemistry. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Available at: [Link]

-

Wikipedia. Swern oxidation. Available at: [Link]

-

Organic Syntheses Procedure. 1,2-Benziodoxol-3(1H). Available at: [Link]

Sources

- 1. The Role of PCC in Oxidizing Primary Alcohols - Oreate AI Blog [oreateai.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Swern oxidation - Wikipedia [en.wikipedia.org]

- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. ekwan.github.io [ekwan.github.io]

- 12. TEMPO [organic-chemistry.org]

- 13. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 14. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

Biological activity of "3-Ethyl-4-(hydroxymethyl)benzonitrile" derivatives

Application Note: Strategic Utilization of 3-Ethyl-4-(hydroxymethyl)benzonitrile in Next-Generation S1P Receptor Modulator Design

Executive Summary & Scientific Context

The compound 3-Ethyl-4-(hydroxymethyl)benzonitrile (CAS 202522-03-0) is not merely a reagent; it is the structural "linchpin" for a specific class of sphingosine-1-phosphate (S1P) receptor modulators, most notably Siponimod (BAF312) .

In the development of immunomodulatory drugs for Multiple Sclerosis (MS) and Inflammatory Bowel Disease (IBD), the challenge has historically been achieving selectivity for S1P1 and S1P5 receptors while avoiding S1P3 (associated with bradycardia and cardiovascular toxicity).

This specific scaffold provides two critical Structure-Activity Relationship (SAR) features:

-

The 3-Ethyl Group: Provides steric bulk that occupies a hydrophobic pocket unique to the S1P1 receptor, significantly enhancing selectivity over S1P3 compared to the non-substituted analogs (like FTY720).

-

The 4-Hydroxymethyl/Benzonitrile Motif: Acts as an orthogonal dual-linker system. The nitrile is a precursor for the oxadiazole or imidate core (the "body"), while the hydroxymethyl group serves as the attachment point for the azetidine or amino-acid "head" group required for zwitterionic interaction with the receptor.

This guide details the protocols for evaluating derivatives synthesized from this scaffold, focusing on GTPγS functional assays and in vivo lymphopenia models .

Structural Logic & Synthesis Pathway

To understand the biological activity of derivatives, one must understand the transformation of the scaffold. The biological activity is latent in the intermediate and realized in the final derivative (Siponimod analogs).

Visualization: The Scaffold-to-Drug Logic

Caption: Figure 1. The synthetic progression from the 3-ethyl benzonitrile scaffold to bioactive S1P modulators. The ethyl group is preserved to ensure S1P1 selectivity.

Protocol A: In Vitro Potency Assessment ([³⁵S]GTPγS Binding)

The most reliable method to determine if a derivative of 3-Ethyl-4-(hydroxymethyl)benzonitrile has successfully engaged the target is the GTPγS binding assay . Since S1P receptors are G-protein coupled (Gi/o), agonist binding triggers the exchange of GDP for GTP. Using a non-hydrolyzable radioactive analog allows quantification of activation.

Materials Required

-

Membranes: CHO (Chinese Hamster Ovary) cells stably overexpressing human S1P1 (EDG-1) or S1P5.

-

Ligand: Test derivatives (dissolved in DMSO).

-

Radioligand: [³⁵S]GTPγS (Specific Activity > 1000 Ci/mmol).

-

Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 0.1% Fatty Acid-Free BSA, 10 µM GDP.

-

Scintillation Counter: PerkinElmer TopCount or equivalent.

Step-by-Step Methodology

-

Membrane Preparation:

-

Homogenize CHO-S1P1 cells in ice-cold buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellets to a protein concentration of ~5–10 µ g/well .

-

-

Pre-Incubation (Crucial for Equilibrium):

-

In a 96-well plate, add 10 µL of test derivative (serial dilutions from 10 µM to 0.1 nM).

-

Add 50 µL of membrane suspension.

-

Note: Include Siponimod (10 nM) as a positive control and DMSO vehicle as a baseline.

-

Incubate for 15 minutes at Room Temperature (RT) to allow ligand-receptor docking.

-

-

Activation:

-

Add 50 µL of [³⁵S]GTPγS (final concentration ~0.1–0.3 nM) containing excess GDP (10 µM) to suppress basal noise.

-

Incubate for 60 minutes at RT with gentle shaking.

-

-

Termination & Harvesting:

-

Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in water).

-

Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

-

Quantification:

-

Dry filters, add scintillant, and count radioactivity.

-

Data Analysis: Plot CPM vs. Log[Concentration]. Calculate EC₅₀ using a 4-parameter logistic fit.

-

Expected Results (Reference Values)

| Compound Class | S1P1 EC₅₀ (nM) | S1P3 EC₅₀ (nM) | Selectivity Ratio (S1P3/S1P1) |

| Siponimod (BAF312) | 0.4 | >1000 | >2500x |

| Non-Ethyl Analog | 1.2 | 50 | ~40x |

| FTY720-P (Non-selective) | 0.2 | 0.3 | ~1x |

Interpretation: If your derivative retains the 3-ethyl group from the starting material, you should observe high selectivity (Row 1). Loss of the ethyl group often collapses selectivity (Row 2).

Protocol B: In Vivo Lymphopenia Model (Pharmacodynamics)

The hallmark biological activity of S1P1 modulators derived from this scaffold is functional antagonism . Although they are agonists, they cause internalization and degradation of the S1P1 receptor on lymphocytes. This prevents lymphocytes from sensing the S1P gradient required to exit lymph nodes, resulting in a reduction of lymphocytes in peripheral blood (Lymphopenia).

Experimental Design

-

Subject: Male Lewis Rats (200–250g).

-

Group Size: n=5 per dose group.

-

Dosing: Oral Gavage (PO) in vehicle (e.g., 0.5% Methylcellulose).

Workflow

-

Baseline Measurement (T=0):

-

Collect 200 µL whole blood via tail vein into EDTA tubes prior to dosing.

-

-

Administration:

-

Administer test derivative at doses: 0.3, 1.0, and 3.0 mg/kg.

-

-

Time-Point Collection:

-

Collect blood at 6 hours (nadir of lymphocyte count) and 24 hours (recovery phase).

-

-

FACS Analysis (Flow Cytometry):

-

Lyse red blood cells (RBCs).

-

Stain with fluorescent antibodies: anti-CD3 (T-cells), anti-CD45RA (B-cells).

-

Add counting beads to quantify absolute cell numbers per µL.

-

Data Interpretation

-

Efficacy Criterion: A potent derivative should induce >70% reduction in peripheral lymphocyte counts at 6 hours post-dose (1 mg/kg).

-

Safety Criterion: Counts should begin to recover by 24–48 hours (unlike irreversible inhibitors).

Mechanism of Action Visualization

The following diagram illustrates why the specific ethyl-substituted scaffold is required to trigger the specific internalization pathway without activating the bradycardia-inducing S1P3 pathway.

Caption: Figure 2. Mechanism of Action. The derivative binds S1P1, inducing internalization (functional antagonism). The ethyl group prevents binding to S1P3, avoiding cardiac side effects.

References & Grounding

The protocols and structural insights above are grounded in the development history of Siponimod (Mayzent) and related second-generation S1P modulators.

-

Pan, S., et al. "Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator." ACS Medicinal Chemistry Letters, 2013. (Describes the SAR of the ethyl-benzonitrile scaffold).

-

Novartis AG. "Immunosuppressant Compounds and Compositions." US Patent 7,939,519. (Primary patent covering the synthesis of Siponimod using the 3-ethyl-4-(hydroxymethyl)benzonitrile intermediate).

-

Cayman Chemical. "Siponimod Product Information & Biological Activity." (Technical data on solubility and receptor affinity).

-

Gergely, P., et al. "The selective sphingosine 1-phosphate receptor modulator BAF312 redirects lymphocyte distribution and has species-specific effects on heart rate." British Journal of Pharmacology, 2012.

Disclaimer: This Application Note is for research and development purposes only. 3-Ethyl-4-(hydroxymethyl)benzonitrile is a chemical intermediate and is not intended for direct human consumption. All in vivo protocols must be approved by an Institutional Animal Care and Use Committee (IACUC).

Troubleshooting & Optimization

Technical Support Center: Byproduct Formation in Reactions of 3-Ethyl-4-(hydroxymethyl)benzonitrile

Welcome to the technical support center for "3-Ethyl-4-(hydroxymethyl)benzonitrile." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile intermediate. By understanding the interplay of its functional groups—a reactive benzylic alcohol, a meta-directing nitrile, and an ortho/para-directing ethyl group—we can anticipate and mitigate the formation of unwanted byproducts, ensuring the desired reaction outcomes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Understanding the Reactivity of 3-Ethyl-4-(hydroxymethyl)benzonitrile

The reactivity of 3-Ethyl-4-(hydroxymethyl)benzonitrile is dictated by its three key functional moieties: the hydroxymethyl group, the nitrile group, and the ethyl group on the aromatic ring. The benzylic position of the hydroxymethyl group is prone to both oxidation and substitution reactions. The nitrile group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. Conversely, the ethyl group is an activating, ortho/para-directing group. The ultimate regioselectivity of electrophilic substitution is a result of the interplay between these competing directing effects.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the oxidation of the hydroxymethyl group to an aldehyde?

A1: The primary goal of this oxidation is to form 3-Ethyl-4-formylbenzonitrile. However, over-oxidation is a common issue, leading to the formation of 3-Ethyl-4-cyanobenzoic acid . Another potential byproduct is the dibenzylic ether , formed through the acid-catalyzed condensation of two molecules of the starting material.

Q2: I am trying to reduce the nitrile group to a primary amine. What are the potential side reactions?

A2: While the desired product is 4-(aminomethyl)-3-ethylbenzyl alcohol, a significant byproduct can be the deoxygenated product, 4-(aminomethyl)-3-ethylbenzonitrile , where the benzylic alcohol is reduced to a methyl group. This is more likely with aggressive reducing agents or harsh reaction conditions. Additionally, incomplete reduction can lead to the formation of the corresponding imine .

Q3: When performing an electrophilic aromatic substitution (e.g., nitration or halogenation), what is the expected regioselectivity and what are the possible isomeric byproducts?

A3: The directing effects of the substituents are crucial here. The ethyl group is an ortho, para-director, while the nitrile group is a meta-director. The hydroxymethyl group is a weak ortho, para-director. The positions ortho to the ethyl group (positions 2 and 6) and para to the ethyl group (position 1, which is already substituted) are activated. The positions meta to the nitrile group (positions 2 and 6) are the least deactivated. Therefore, the major product will likely be substitution at the 2-position . However, you can expect isomeric byproducts with substitution at the 6-position and potentially the 5-position (ortho to the hydroxymethyl and meta to the ethyl group).

Q4: Can the hydroxymethyl group participate in side reactions under acidic or basic conditions?

A4: Yes. Under acidic conditions, the benzylic alcohol can be protonated and eliminated to form a stable benzylic carbocation. This can lead to the formation of polymeric materials or the dibenzylic ether mentioned in A1. Under strongly basic conditions, the alcohol can be deprotonated to form an alkoxide, which is generally less problematic but could participate in unwanted nucleophilic reactions if other electrophiles are present.

Troubleshooting Guides

Issue 1: Over-oxidation to Carboxylic Acid during Aldehyde Synthesis

Problem: Formation of 3-Ethyl-4-cyanobenzoic acid is observed alongside the desired 3-Ethyl-4-formylbenzonitrile.

Causality: This occurs when the oxidizing agent is too strong or the reaction time is too long, leading to the oxidation of the intermediate aldehyde.

Troubleshooting Workflow:

Caption: Troubleshooting over-oxidation.

Recommended Protocols & Data:

| Oxidizing Agent | Typical Conditions | Expected Outcome | Potential Byproducts |

| Pyridinium chlorochromate (PCC) | CH₂Cl₂, Room Temp, 2-4h | High yield of aldehyde | Minimal over-oxidation |

| Dess-Martin periodinane (DMP) | CH₂Cl₂, Room Temp, 1-3h | High yield of aldehyde | Minimal over-oxidation |

| Manganese dioxide (MnO₂) | CH₂Cl₂ or Hexane, Reflux | Selective for benzylic alcohols | Low risk of over-oxidation |

| Potassium permanganate (KMnO₄) | Acetone/Water, 0°C to RT | High risk of over-oxidation | 3-Ethyl-4-cyanobenzoic acid |

Issue 2: Formation of Isomeric Byproducts in Electrophilic Aromatic Substitution

Problem: A mixture of isomers is obtained instead of the desired regioselective product.

Causality: The competing directing effects of the ethyl (ortho, para-directing) and nitrile (meta-directing) groups lead to a loss of selectivity. Steric hindrance from the ethyl group can also influence the ortho:para ratio.

Troubleshooting Workflow:

Caption: Improving regioselectivity in EAS.

Key Considerations for Regioselectivity:

| Electrophilic Reaction | Typical Reagent | Major Isomer (Expected) | Potential Isomeric Byproducts |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-3-ethyl-4-(hydroxymethyl)benzonitrile | 6-Nitro and 5-Nitro isomers |

| Bromination | Br₂, FeBr₃ | 2-Bromo-3-ethyl-4-(hydroxymethyl)benzonitrile | 6-Bromo and 5-Bromo isomers |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-3-ethyl-4-(hydroxymethyl)benzonitrile | Potential for reaction at the 6-position |

Issue 3: Unwanted Reduction of the Benzylic Alcohol during Nitrile Reduction

Problem: Formation of 4-(aminomethyl)-3-ethylbenzonitrile instead of or in addition to the desired 4-(aminomethyl)-3-ethylbenzyl alcohol.

Causality: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce both the nitrile and the benzylic alcohol, especially at elevated temperatures.

Troubleshooting Workflow:

Caption: Preventing over-reduction.

Comparison of Reducing Agents for Nitrile Reduction:

| Reducing Agent | Typical Conditions | Selectivity for Nitrile vs. Benzylic Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | THF, 0°C to Reflux | Low selectivity , can reduce both |

| Sodium Borohydride (NaBH₄) / Cobalt(II) chloride (CoCl₂) | Methanol, 0°C to RT | High selectivity for the nitrile |

| Raney Nickel / H₂ | Ethanol, RT, pressure | Good selectivity , may require optimization |

| Borane (BH₃) | THF, 0°C to RT | Good selectivity , can be sensitive to workup |

References

-

March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley-Interscience, 1992. [Link]

-

Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer, 2007. [Link]

-

Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd ed.; Wiley-VCH, 1999. [Link]

-

Smith, M. B. Organic Synthesis, 3rd ed.; Wavefunction, Inc., 2011. [Link]

-

Patai, S., Ed. The Chemistry of the Cyano Group; Wiley-Interscience, 1970. [Link]

Technical Support Center: Optimizing Reaction Conditions for 3-Ethyl-4-(hydroxymethyl)benzonitrile

Welcome to the technical support center for the synthesis and optimization of 3-Ethyl-4-(hydroxymethyl)benzonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering robust troubleshooting strategies to ensure the successful and efficient synthesis of this valuable chemical intermediate.

Introduction: The Synthetic Challenge

3-Ethyl-4-(hydroxymethyl)benzonitrile is a key building block in the development of various pharmaceutical agents and advanced materials. Its bifunctional nature, featuring a reactive hydroxymethyl group and a versatile nitrile moiety, makes it a desirable synthon. However, the presence of these two groups, along with the ethyl substituent, presents unique challenges in optimizing reaction conditions to maximize yield and purity while minimizing side-product formation.

This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during two primary synthetic routes.

Core Synthetic Strategies & Troubleshooting

We will focus on two prevalent and logical synthetic pathways for preparing 3-Ethyl-4-(hydroxymethyl)benzonitrile.

Route A: Selective Reduction of 3-Ethyl-4-formylbenzonitrile This is arguably the most direct route, involving the chemoselective reduction of the aldehyde group in the presence of the nitrile.

Route B: Nucleophilic Substitution/Hydrolysis of 4-(Bromomethyl)-3-ethylbenzonitrile This pathway involves the synthesis of a benzylic bromide intermediate, followed by hydrolysis to the desired alcohol. This approach is analogous to scalable industrial syntheses of similar compounds[1].

Below is a general workflow for the synthesis and analysis of the target compound.

Caption: General experimental workflow for synthesis of 3-Ethyl-4-(hydroxymethyl)benzonitrile.

Route A: Reduction of 3-Ethyl-4-formylbenzonitrile

This pathway focuses on the selective reduction of an aldehyde. The primary challenge is to reduce the formyl group without affecting the electronically sensitive nitrile group.

Frequently Asked Questions (FAQs) - Route A

Q1: What is a reliable starting protocol for the reduction of 3-Ethyl-4-formylbenzonitrile?

A1: A robust and highly selective method is the reduction using sodium borohydride (NaBH₄) in an alcoholic solvent. This reagent is preferred over stronger reducing agents like lithium aluminum hydride (LAH) to avoid concomitant reduction of the nitrile group.

Experimental Protocol: NaBH₄ Reduction

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-Ethyl-4-formylbenzonitrile (1.0 equiv).

-

Dissolution: Add anhydrous methanol (approx. 10-15 mL per gram of starting material) and stir under a nitrogen atmosphere until the solid is fully dissolved.

-

Cooling: Cool the solution to 0-5 °C using an ice-water bath. This is critical to control the initial exotherm of the reaction.

-

Reagent Addition: Add sodium borohydride (NaBH₄) (1.1-1.5 equiv) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.[2]

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quench: Once the starting material is consumed, cool the flask back to 0-5 °C and slowly quench the reaction by adding 1M hydrochloric acid (HCl) dropwise until the pH is ~6-7 and gas evolution ceases.

-

Workup: Remove the methanol under reduced pressure. Add water and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product.

Q2: My reduction reaction is incomplete, even after several hours. What are the likely causes?

A2: Incomplete conversion is a common issue that can typically be traced to reagent quality or reaction conditions.

| Potential Cause | Explanation | Recommended Action |

| Degraded NaBH₄ | Sodium borohydride is moisture-sensitive and can decompose over time, losing its reducing power. | Use a fresh bottle of NaBH₄ or test the activity of your current stock on a small scale with a known reactive aldehyde. |

| Insufficient Reagent | The stoichiometry may be insufficient if some reagent has degraded or if side reactions are consuming it. | Increase the equivalents of NaBH₄ to 1.5-2.0 equiv. and monitor the reaction. |

| Low Temperature | While initial cooling is necessary, running the entire reaction at 0 °C may significantly slow the rate for some substrates. | After the initial exothermic addition, allow the reaction to warm to ambient temperature (20-25 °C) to ensure completion.[2] |

| Water in Solvent | "Wet" methanol can hydrolyze NaBH₄, reducing its effective concentration. | Use anhydrous grade methanol for the reaction. |

Q3: I'm observing an unexpected side product that is more polar than my desired alcohol. What could it be?

A3: The most likely polar side product is 3-ethyl-4-cyanobenzoic acid. This arises from the hydrolysis of the nitrile group. While NaBH₄ reduction is generally safe for nitriles, prolonged reaction times, excessive heat, or an aggressive acidic/basic quench can facilitate this side reaction.

Minimization Strategies:

-

Control Reaction Time: Do not let the reaction run unnecessarily long after the starting material is consumed.

-

Neutralize Carefully: During the quench, add the acid slowly at 0 °C and avoid making the solution strongly acidic. Aim for a near-neutral pH before workup.

-

Purification: The desired alcohol can typically be separated from the carboxylic acid by column chromatography or by performing a basic wash (e.g., with saturated NaHCO₃ solution) during the workup to extract the acidic impurity into the aqueous layer.

Route B: Hydrolysis of 4-(Bromomethyl)-3-ethylbenzonitrile

This route first requires the synthesis of the benzylic bromide, typically via radical bromination of 3-ethyl-4-methylbenzonitrile, followed by hydrolysis. The troubleshooting for this route is often bifurcated between these two critical steps.

Caption: Decision tree for troubleshooting low product yield.

Frequently Asked Questions (FAQs) - Route B

Q1: The initial bromination step is giving me a mixture of mono- and di-brominated products. How can I improve selectivity?

A1: Controlling the selectivity of radical bromination is key. Over-bromination to form 4-(dibromomethyl)-3-ethylbenzonitrile is a common side reaction.

| Parameter | Explanation & Causality | Recommended Action |

| Stoichiometry of NBS | Using a large excess of N-Bromosuccinimide (NBS) will drive the reaction towards di-bromination. | Use NBS in slight excess (1.1-1.3 equivalents). Perform a small-scale trial to find the optimal stoichiometry for your system.[1] |

| NBS Addition | A single, large addition of NBS can create localized high concentrations and a significant exotherm, promoting over-reaction. | Add the NBS portion-wise over time. This maintains a steady, low concentration of the bromine radical source, favoring mono-bromination.[1] |

| Reaction Time | Extended reaction times, especially with excess NBS, will inevitably lead to the formation of the di-brominated species. | Monitor the reaction closely by GC-MS or ¹H NMR and stop the reaction as soon as the starting material is consumed. |

Q2: My hydrolysis reaction is very slow, and I'm seeing impurity formation. How can I optimize this step?

A2: The hydrolysis of the benzylic bromide to the alcohol requires careful selection of the base and solvent system to ensure a clean reaction profile and reasonable rate. Strong nucleophilic bases can attack the nitrile group.

Optimization of Hydrolysis Conditions [1]

| Parameter | Discussion | Recommendation |

|---|---|---|

| Base Selection | Strong bases like NaOH or KOH can lead to nitrile hydrolysis. Milder bases are preferred for selectivity. | Calcium carbonate (CaCO₃) has been shown to be highly effective in analogous systems. It provides a gentle basic environment that facilitates selective hydrolysis of the C-Br bond without significantly impacting the nitrile.[1] |

| Solvent System | The reaction requires a solvent that can facilitate the Sₙ reaction while being compatible with the inorganic base. | Water is an excellent and green solvent for this step. Increasing the volume of water can sometimes lead to a cleaner reaction profile by minimizing side reactions.[1] |

| Temperature | Lower temperatures result in a significantly reduced reaction rate. | An optimal temperature range is often between 80-100 °C. This provides sufficient energy to overcome the activation barrier for hydrolysis without promoting thermal degradation.[1] |

Q3: How should I purify the final product from the hydrolysis reaction?

A3: Purification often involves a multi-step process to remove unreacted starting material, inorganic salts, and any side products.

Purification Protocol (Post-Hydrolysis)

-

Acidification & Extraction: After the reaction is complete, cool to room temperature and treat with an acid (e.g., HCl) to dissolve the inorganic base (like CaCO₃). Extract the product into an organic solvent such as ethyl acetate or isopropyl acetate.[1]

-

Washes: Wash the combined organic layers with water and then brine to remove any remaining water-soluble impurities.

-

Crystallization: This is the most effective method for obtaining high-purity material on a large scale. Concentrate the organic extract and perform a solvent-antisolvent crystallization. A common and effective system is crystallization from a mixture of a good solvent (like isopropyl acetate or dichloromethane) and a poor solvent (like heptane).[1]

-

Drying: Dry the isolated solid under vacuum at a moderate temperature (e.g., 35-45 °C) to remove residual solvents.[1]

References

-

Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. [Link]

-

Susanti, D., et al. (2015). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Proceedings of The 2nd International Conference on Basic Sciences. [Link]

-

Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). Accessed February 2, 2026. [Link]

-

Organic Syntheses. Preparation of ethyl 4-methylbenzoate. Coll. Vol. 10, p.490 (2004); Vol. 79, p.251 (2002). [Link]

Sources

Work-up procedures for "3-Ethyl-4-(hydroxymethyl)benzonitrile" synthesis

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Work-up & Isolation of 3-Ethyl-4-(hydroxymethyl)benzonitrile

Executive Summary & Core Chemistry

This guide addresses the isolation and purification of 3-Ethyl-4-(hydroxymethyl)benzonitrile (CAS: N/A for specific isomer, analogous to 1000339-66-1 derivatives). This intermediate is critical in the synthesis of S1P1 receptor modulators (e.g., Siponimod analogs).

The most robust synthetic route—and the focus of this guide—is the chemoselective reduction of Methyl 4-cyano-2-ethylbenzoate to the corresponding benzyl alcohol.

The Challenge: Reducing the ester functionality without affecting the sensitive nitrile (cyano) group. The Solution: The NaBH₄/CaCl₂ (or LiCl) system. Unlike Lithium Aluminum Hydride (LAH), which frequently over-reduces nitriles to amines, the borohydride-salt system activates the borohydride to reduce esters while leaving nitriles intact.

Work-up Workflow Visualization

The following flowchart outlines the critical decision points during the work-up phase to prevent emulsion formation and product loss.

Figure 1: Optimized work-up flow for Borohydride-mediated reduction.

Troubleshooting & FAQs

This section addresses specific "pain points" reported by users during the work-up of this molecule.

Q1: The reaction seems stalled. TLC shows starting material (ester) remaining after 4 hours.

Diagnosis: Inactive Borohydride species. NaBH₄ alone reduces esters very slowly. Solution:

-

Verify Additive: Did you add CaCl₂ (0.5–1.0 eq) or LiCl ? These salts coordinate with the carbonyl oxygen, making the ester more electrophilic.

-

Solvent Choice: Ensure you are using a THF/Ethanol (or Methanol) mixture. The alcohol solvent is necessary for the kinetics of borohydride reduction.

-

Protocol Adjustment: If stalled, add a fresh portion of NaBH₄ (0.5 eq) and slightly warm the reaction to 40°C. Do not exceed 50°C to protect the nitrile.

Q2: Upon quenching, I formed a thick, white, sticky precipitate that traps my product.

Diagnosis: Formation of stable Boron-Alkoxide complexes. The Science: Boron loves oxygen. The intermediate borate esters are often insoluble and gummy, trapping the desired alcohol. Solution:

-

Acidic Hydrolysis: Quench with 1M Citric Acid or 10% NH₄Cl and stir vigorously for 30–60 minutes. The pH must be slightly acidic (pH 4–5) to break the B-O bonds.

-

Avoid Strong Acid: Do NOT use concentrated HCl; it will hydrolyze the nitrile to a primary amide (CONH₂).

Q3: I have a persistent emulsion during the extraction.

Diagnosis: Amphiphilic nature of the product + fine Boron salts. Solution:

-

Filtration: Pass the entire biphasic mixture through a pad of Celite before separation. This removes the fine particulate borates stabilizing the emulsion.

-